
3-(4-Acetylphenyl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C11H8O3 It is a derivative of propiolic acid and features an acetyl group attached to a phenyl ring, which is further connected to a propynoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)prop-2-ynoic acid typically involves the coupling of 4-acetylphenylacetylene with propiolic acid under specific reaction conditions. One common method includes the use of palladium-catalyzed coupling reactions, where palladium acetate (Pd(OAc)2) and a suitable ligand such as triphenylphosphine (PPh3) are employed. The reaction is carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
化学反応の分析
Types of Reactions
3-(4-Acetylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
3-(4-Acetylphenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Acetylphenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the triple bond in the propynoic acid moiety can participate in various chemical reactions, affecting the compound’s biological activity .
類似化合物との比較
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid with the formula HC2CO2H.
4-Acetylcinnamic Acid: A similar compound with a double bond instead of a triple bond in the propynoic acid moiety.
Uniqueness
3-(4-Acetylphenyl)prop-2-ynoic acid is unique due to the presence of both an acetyl group and a propynoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H8O3 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
3-(4-acetylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H8O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,1H3,(H,13,14) |
InChIキー |
XRFMCITVDAADPM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12330000.png)
![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)
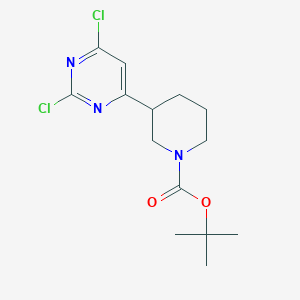
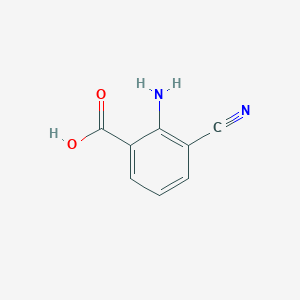
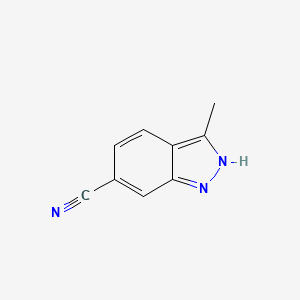

![6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12330039.png)
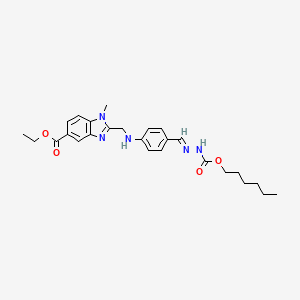

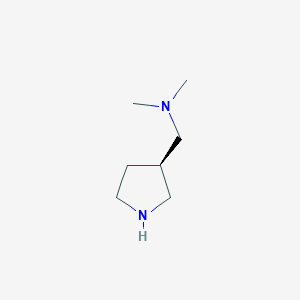
![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)

![2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol](/img/structure/B12330086.png)

